cis-1,2,3,6-Tetrahydrophthalic anhydride

Catalog No.
S8053590
CAS No.
26266-63-7
M.F
C8H8O3
C8H8O3
C6H8(CO)2O
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-1,2,3,6-Tetrahydrophthalic anhydride

CAS Number

26266-63-7

Product Name

cis-1,2,3,6-Tetrahydrophthalic anhydride

IUPAC Name

(3aS,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Molecular Formula

C8H8O3
C8H8O3
C6H8(CO)2O

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6+

InChI Key

KMOUUZVZFBCRAM-OLQVQODUSA-N

SMILES

C1C=CCC2C1C(=O)OC2=O

solubility

Slightly soluble in petroleum ether and ethyl ether; soluble in benzene
In water, 1,600 mg/L at 25 °C (est)
Solubility in water: reaction

Canonical SMILES

C1C=CCC2C1C(=O)OC2=O

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)OC2=O

Tetrahydrophthalic anhydride appears as a white crystalline solid. Insoluble in water and denser than water. Hence sinks in waters. Very irritating to skin and eyes. Used to make plastics and adhesives. Mixed isomers.

Cis-1,2,3,6-Tetrahydrophthalic anhydride is an organic compound with the molecular formula C8H8O3C_8H_8O_3 and a molecular weight of approximately 152.15 g/mol. It appears as a white crystalline solid that is slightly soluble in organic solvents such as benzene and acetone but insoluble in water. This compound is notable for its role as a precursor to various derivatives, including tetrahydrophthalic acid and tetrahydrophthalimide, the latter being a precursor to the fungicide Captan .

The compound can be synthesized through the Diels-Alder reaction between butadiene and maleic anhydride, resulting in a product that exists predominantly in its cis form. The structure features a bicyclic anhydride system characterized by two fused rings, contributing to its unique chemical properties .

THPA can be irritating to the skin, eyes, and respiratory system. It is classified as a moderate fire hazard []. Always handle THPA with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols.

Note:

  • This analysis focuses on scientific research applications of THPA.
  • Due to safety concerns, avoid experimenting with THPA unless you have a background in laboratory safety procedures and access to appropriate facilities.

Curing Agent for Epoxides:

THPA acts as a curing agent for epoxy resins. During this process, THPA reacts with the epoxide groups present in the resin to form a crosslinked network, strengthening and hardening the material []. This property makes THPA valuable in various research applications that involve creating strong and durable epoxy-based composites for structural or experimental purposes.

  • Curing Agent: It acts as a curing agent for epoxy resins, where it facilitates cross-linking and enhances thermal stability.
  • Friedel-Crafts Acylation: The compound is utilized in the modification of polystyrene via Friedel-Crafts acylation, which improves the thermal stability of the resultant polymers .
  • Synthesis of Derivatives: It serves as a reactant in synthesizing cis-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides, expanding its utility in organic synthesis .

  • Sensitization: The compound may cause allergic skin reactions upon exposure (H317) and can lead to serious eye damage (H318) if it comes into contact with eyes .
  • Toxicity: While specific biological activities are not extensively documented, caution is advised due to its reactive nature and potential toxicity.

The primary synthesis method for cis-1,2,3,6-Tetrahydrophthalic anhydride involves the Diels-Alder reaction:

  • Diels-Alder Reaction:
    • Reactants: Butadiene and maleic anhydride.
    • Conditions: Typically requires heat to promote the cycloaddition reaction.
    • Outcome: Formation of the cis isomer of tetrahydrophthalic anhydride.

Alternative methods may include chemical modifications of existing phthalic derivatives or other synthetic routes aimed at achieving similar bicyclic structures .

Cis-1,2,3,6-Tetrahydrophthalic anhydride finds applications across various industries:

  • Coatings: Used as a hardener in coatings and paints.
  • Adhesives: Acts as a curing agent in adhesive formulations.
  • Polymer Chemistry: Employed in modifying polymers to enhance their properties.
  • Pesticides: Functions as a chemical intermediate in the production of agricultural chemicals .

Research on interaction studies involving cis-1,2,3,6-Tetrahydrophthalic anhydride primarily focuses on its reactivity with other compounds:

  • Electrophilic Substitution: Studies have shown that it can undergo electrophilic substitution reactions when used with aromatic compounds under Friedel-Crafts conditions .
  • Conformational Equilibrium: Investigations into conformational equilibria have been conducted to understand its behavior in various chemical environments .

Several compounds share structural similarities with cis-1,2,3,6-Tetrahydrophthalic anhydride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Tetrahydrophthalic acidC8H10O3A saturated dicarboxylic acid derivative.
Phthalic anhydrideC8H4O3A simpler structure with different reactivity.
Maleic anhydrideC4H2O3A precursor for various Diels-Alder reactions.
Succinic anhydrideC4H4O3Similar reactivity but smaller ring structure.

Cis-1,2,3,6-Tetrahydrophthalic anhydride is unique due to its specific bicyclic structure and reactivity profile that allows for diverse applications in polymer chemistry and material science. Its ability to act as both a curing agent and a chemical modifier distinguishes it from other similar compounds .

Physical Description

Tetrahydrophthalic anhydride appears as a white crystalline solid. Insoluble in water and denser than water. Hence sinks in waters. Very irritating to skin and eyes. Used to make plastics and adhesives. Mixed isomers.
White chips; [Alfa Aesar MSDS]
WHITE CRYSTALLINE POWDER.

Color/Form

White crystalline powder

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

152.047344113 g/mol

Monoisotopic Mass

152.047344113 g/mol

Boiling Point

at 6.7kPa: 195 °C

Flash Point

315 °F (157 °C) Open cup
157 °C o.c.

Heavy Atom Count

11

Vapor Density

Relative vapor density (air = 1): 5.3

Density

1.20 at 105 °C
1.4 g/cm³

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

Crystals from petroleum ether. MP: 103.5 °C. Soluble in ethanol, acetone, chloroform, benzene; slightly soluble in petroleum ether. /cis-1,2,3,6-Tetrahydrophthalic anhydride/
102 °C

UNII

W9Q4666NOS

Vapor Pressure

5.7X10-2 mm Hg at 25 °C (est)
Vapor pressure, Pa at 20 °C: 1

Metabolism Metabolites

... 3-hydroxycyclohexane-1,2-carboximide (OHHPI-1/2)2 and and 1-hydroxy-1,2-cyclohexanedicarboxylic-acid (OHHPA) were detected in urine and feces samples from noncannulated rats and in bile and urine samples from cannulated rats. 1,2-cyclohexanedicarboxylic-acid (TCDA) was detected only in urine and feces samples from noncannulated rats administered 3,4,5,6-tetrahydrophthalimide (TPI) orally. Following 3,4,5,6-tetrahydrophthalic-acid (THPA) administration, OHHPA was detected in all excreta except in feces from bile duct cannulated rats injected intravenously. TCDA was detected in feces samples from noncannulated rats administered THPA intravenously and in all excreta from bile duct cannulated rats administered THPA orally. No OHHPA was detected in rats administered TCDA. Liver, stomach, intestinal tissues plus contents, and kidneys, lung, spleen, and pancreas, plasma and blood cell samples obtained from untreated male Sprague-Dawley-rats were incubated with 40 nanomoles C14 labeled TPI or THPA for 1 hour. The mixtures were analyzed for metabolites as before. cis-1,2-Cyclohexanedicarboximide was detected in supernatants from blood cells following incubation with TPI. THPA and 3,4,5,6-tetrahydrophthalic-anhydride (TPA) were detected in the plasma and other tissues. Following incubation with THPA, trans-TCDA was detected in the intestinal tissues, OHHPA was detected in the intestine and liver, and TPA was detected in the other tissues, blood cells, and plasma.

Associated Chemicals

Tetrahydrophthalic acid;88-98-2
Methyltetrahydrophthalic anhydride;26590-20-5

Use Classification

Hazard Classes and Categories -> Corrosives, Reactive - 1st degree

Methods of Manufacturing

Diels-alder reaction of butadiene and maleic anhydride.

General Manufacturing Information

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel-: ACTIVE

Storage Conditions

Separated from food and feedstuffs. Dry. Well closed.

Dates

Last modified: 11-23-2023

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